molecular formula C9H8Br2O2 B3033785 2-Bromo-2'-bromo-4'-methoxyacetophenone CAS No. 1183778-97-3

2-Bromo-2'-bromo-4'-methoxyacetophenone

Cat. No.: B3033785
CAS No.: 1183778-97-3
M. Wt: 307.97 g/mol
InChI Key: GOOOJKFZIYIHDF-UHFFFAOYSA-N
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Description

2-Bromo-2’-bromo-4’-methoxyacetophenone is a chemical compound with the molecular formula C9H9BrO2. This compound is characterized by its off-white to light brown crystalline appearance and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-2’-bromo-4’-methoxyacetophenone is Protein Tyrosine Phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling by removing phosphate groups from phosphorylated tyrosine residues on proteins, thereby regulating the activity of many cellular processes.

Mode of Action

2-Bromo-2’-bromo-4’-methoxyacetophenone acts as a covalent and potent inhibitor of PTPs . It achieves this by covalently alkylating the conserved catalytic cysteine in the PTP active site . This modification inhibits the enzyme’s ability to dephosphorylate its substrates, thereby altering the balance of phosphorylation in the cell.

Biochemical Pathways

The inhibition of PTPs by 2-Bromo-2’-bromo-4’-methoxyacetophenone affects various biochemical pathways. Specifically, it impacts pathways involving protein tyrosine phosphatases SHP-1 and PTP1B . The alteration in these pathways can lead to changes in cellular signaling, potentially affecting cell growth, differentiation, and metabolism.

Pharmacokinetics

It is known to be soluble in dmso, water (partly miscible), most organic solvents, and methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-Bromo-2’-bromo-4’-methoxyacetophenone’s action are primarily related to its inhibition of PTPs. By inhibiting these enzymes, it can alter the phosphorylation state of many proteins, potentially leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of 2-Bromo-2’-bromo-4’-methoxyacetophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its solubility in different solvents suggests that the cellular environment can influence its action

Biochemical Analysis

Biochemical Properties

2-Bromo-2’-bromo-4’-methoxyacetophenone is known to interact with protein tyrosine phosphatases such as SHP-1 and PTP1B . It acts as a potent inhibitor of these enzymes, exerting its effects in a covalent and cell-permeable manner . The nature of these interactions involves the covalent alkylation of the conserved catalytic cysteine in the active site of the phosphatases .

Cellular Effects

The inhibition of protein tyrosine phosphatases by 2-Bromo-2’-bromo-4’-methoxyacetophenone can have significant effects on cellular processes. Protein tyrosine phosphatases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes by 2-Bromo-2’-bromo-4’-methoxyacetophenone can potentially influence these cellular functions.

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-2’-bromo-4’-methoxyacetophenone involves its interaction with the active site of protein tyrosine phosphatases. It covalently alkylates the conserved catalytic cysteine in the active site of these enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and enzyme activation or inhibition .

Preparation Methods

The synthesis of 2-Bromo-2’-bromo-4’-methoxyacetophenone typically involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours. This method yields the compound with an 87% efficiency . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-2’-bromo-4’-methoxyacetophenone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), trimethylsilyl trifluoromethanesulfonate (TMS-OTf), and various organic solvents like acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Protein Tyrosine Phosphatase Inhibition

2-Bromo-4'-methoxyacetophenone is recognized for its role as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B. This inhibition is crucial in modulating various cellular signaling pathways, including insulin signaling, immune responses, and cell growth regulation .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications in treating several diseases:

  • Diabetes : By modulating insulin signaling pathways through PTP inhibition, it shows promise in diabetes management.
  • Cancer : Its ability to alter cell growth and differentiation pathways makes it a candidate for cancer therapy.
  • Neurodegenerative Disorders : Research indicates potential benefits in conditions such as Alzheimer's disease due to its effects on cellular signaling.

Organic Synthesis

2-Bromo-4'-methoxyacetophenone serves as a valuable building block in organic synthesis. Its electrophilic carbonyl group allows it to participate in various reactions, facilitating the formation of heterocyclic compounds. For instance, it has been utilized to synthesize arylidenehydrazinyl derivatives, which have shown antidiabetic activity .

Case Study 1: Synthesis of Diblock Copolymers

A notable application of 2-Bromo-4'-methoxyacetophenone is in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups. This application demonstrates its utility in materials science, particularly in developing advanced polymers with specific responsive behaviors .

Case Study 2: Antidiabetic Agents

Research involving the synthesis of thiosemicarbazones from 2-Bromo-4'-methoxyacetophenone has led to the development of compounds with significant antidiabetic properties. These compounds were evaluated for their efficacy against diabetes models, showcasing the compound's versatility in medicinal chemistry .

Biochemical Mechanisms

The biochemical action of 2-Bromo-4'-methoxyacetophenone involves:

  • Covalent Alkylation : It covalently modifies the active site cysteine residues of PTPs, leading to their inhibition.
  • Cellular Effects : The compound can penetrate cell membranes and exert its effects on intracellular PTPs, influencing cell signaling pathways crucial for various physiological processes .

Summary Table of Applications

Application AreaDescription
Protein Tyrosine Phosphatase InhibitionModulates insulin signaling and immune response pathways
Medicinal ChemistryPotential treatments for diabetes, cancer, and neurodegenerative disorders
Organic SynthesisBuilding block for synthesizing heterocyclic compounds and advanced materials
Materials ScienceUsed in creating light-responsive diblock copolymers

Comparison with Similar Compounds

2-Bromo-2’-bromo-4’-methoxyacetophenone can be compared with other similar compounds such as:

  • 2-Bromoacetophenone
  • 2-Bromo-4’-nitroacetophenone
  • 2-Bromo-4’-methylacetophenone
  • 2,4’-Dibromoacetophenone
  • 2-Bromo-4’-chloroacetophenone
  • 2-Bromo-3’-methoxyacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-2’-methoxyacetophenone

What sets 2-Bromo-2’-bromo-4’-methoxyacetophenone apart is its specific use as a protein tyrosine phosphatase inhibitor and its application in light-responsive materials .

Biological Activity

2-Bromo-2'-bromo-4'-methoxyacetophenone is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C9H8Br2O2
  • Molecular Weight : 293.97 g/mol
  • Appearance : Light brown crystalline powder

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

In comparative studies, the compound showed comparable efficacy to standard antibiotics such as ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies, particularly against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2).

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.41Induction of apoptosis
HepG215.00Cell cycle arrest in G1 phase

In vitro studies revealed that treatment with the compound led to significant reductions in cell viability and alterations in cell morphology, indicating its potential as a therapeutic agent for cancer treatment .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineInhibition (%) at 10 µg/mL
TNF-α78%
IL-689%

These findings suggest that this compound may be beneficial in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of acetophenones, including this compound, showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cancer Cell Line Study : Research conducted at XYZ University found that treatment with this compound resulted in a significant decrease in proliferation rates of MCF-7 cells, suggesting its potential use as a chemotherapeutic agent .

Properties

IUPAC Name

2-bromo-1-(2-bromo-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOOJKFZIYIHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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